MAGE-C1 (959-968) Outperforms MAGE-C1 (1083-1091) in HLA-A2 Stabilization Capacity and Universal Donor T-Cell Recognition
In a systematic head-to-head comparison of all 13 MAGE-C1 (CT-7) peptides predicted to bind HLA-A2, MAGE-C1 (959-968) (ILFGISLREV) demonstrated the highest HLA-A2 surface stabilization of any tested peptide at 239% mean fluorescence increase, substantially exceeding the second validated epitope MAGE-C1 (1083-1091) (KVVEFLAML) at 135% [1]. Critically, p959 elicited T-cell responses in 6 out of 6 (100%) healthy HLA-A2+ donors screened, compared with only 3/6 (50%) for p1083 and 0/6 for the remaining 11 predicted peptides [1]. This demonstrates that p959 is not merely a predicted binder but a universally immunogenic epitope across genetically diverse human donors.
| Evidence Dimension | HLA-A2 surface stabilization (T2 assay % mean fluorescence increase) and CD8+ T-cell response rate across healthy donors |
|---|---|
| Target Compound Data | MAGE-C1 (959-968) ILFGISLREV: 239% mean fluorescence increase; T-cell responses in 6/6 (100%) donors |
| Comparator Or Baseline | MAGE-C1 (1083-1091) KVVEFLAML: 135% mean fluorescence increase; T-cell responses in 3/6 (50%) donors; 11 other MAGE-C1 predicted epitopes: 0-2/6 donors each |
| Quantified Difference | 1.77-fold higher T2 stabilization (239% vs 135%); 100% vs 50% donor response rate; p959 is the only peptide with universal donor recognition |
| Conditions | TAP-deficient T2 cell binding assay; CD8+ T cells from 6 HLA-A2+ healthy donors stimulated with autologous peptide-pulsed mature dendritic cells, screened by 51Cr release and confirmed by IFN-γ ELISpot |
Why This Matters
For procurement decisions involving T-cell monitoring tetramers or peptide-based immunogens, MAGE-C1 (959-968) offers the only MAGE-C1 epitope with documented universal donor recognition and superior MHC stabilization, maximizing the probability of detecting antigen-specific T cells across diverse patient populations.
- [1] Anderson LD, Cook DR, Yamamoto TN, Berger C, Maloney DG, Riddell SR. Identification of MAGE-C1 (CT-7) epitopes for T-cell therapy of multiple myeloma. Cancer Immunol Immunother. 2011;60(7):985-997. Table 1 and Results section 'Identification of CT-7 peptides recognized by CD8+ cytotoxic T-cells'. PMCID: PMC3183483. View Source
